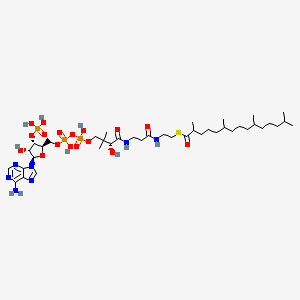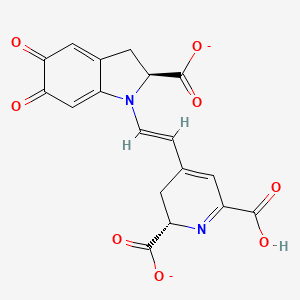
Betanidin quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betanidin quinone(2-) is an organic molecular entity.
Applications De Recherche Scientifique
Oxidative Properties and Stability
Enzymatic Oxidation Studies : Betanidin exhibits high antioxidant activity, which has been studied through enzymatic oxidation processes. The oxidation of Betanidin and Betanin leads to various derivatives that display different stabilities at varying pH levels. These studies shed light on the structural properties and oxidation mechanisms of Betanidin (Wybraniec & Michałowski, 2011).
Interaction with Tyrosinase : Research has shown that Betanidin is a substrate for tyrosinase, an enzyme crucial in betalains biosynthesis. The tyrosinase-mediated oxidation of Betanidin, characterized by various analytical methods, provides insights into the stability and behavior of this compound under different conditions (Gandía-Herrero, Escribano, & García-Carmona, 2007).
Antioxidant Activity
Electrochemical Study : The antioxidant properties of Betanidin have been explored through electrochemical studies. The low oxidation potential of Betanidin confirms its strong reduction properties, highlighting its potential as a potent antioxidant (Wybraniec et al., 2011).
Computational Analysis of Oxidation Path : A comprehensive study using computational methods analyzed the oxidation mechanism of Betanidin. This research provides valuable insights into how Betanidin's properties are influenced by pH and other physicochemical conditions (Gavilán-Arriazu & Rodriguez, 2022).
Interaction with Other Compounds
Conjugation Studies : Research on the formation of glutathionic conjugates with quinonoid forms of Betanidin offers insights into its potential chemical interactions and the formation of new molecules with modified properties (Kumorkiewicz et al., 2018).
Oxidation by ABTS Radicals : The impact of ABTS radicals on Betanidin oxidation has been studied, providing further understanding of its antioxidant activity and reaction pathways (Starzak, Skopińska, & Wybraniec, 2012).
Formation of Novel Conjugates : Investigations into the formation of novel low-weight sulfhydryl conjugates of oxidized Betanidin pigments reveal the compound's ability to form adducts with different efficiencies, suggesting potential applications in creating molecules with altered chemical and biological properties (Kumorkiewicz-Jamro, Popenda, & Wybraniec, 2020).
Propriétés
Nom du produit |
Betanidin quinone |
|---|---|
Formule moléculaire |
C18H12N2O8-2 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
(2S)-1-[(E)-2-[(2S)-6-carboxy-2-carboxylato-2,3-dihydropyridin-4-yl]ethenyl]-5,6-dioxo-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C18H14N2O8/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26/h1-3,6-7,11,13H,4-5H2,(H,23,24)(H,25,26)(H,27,28)/p-2/b2-1+/t11-,13-/m0/s1 |
Clé InChI |
WAVPHGICHZOYMQ-WODDMCJRSA-L |
SMILES isomérique |
C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=O)C(=O)C=C32)C(=O)[O-])C(=O)O)C(=O)[O-] |
SMILES canonique |
C1C(N=C(C=C1C=CN2C(CC3=CC(=O)C(=O)C=C32)C(=O)[O-])C(=O)O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



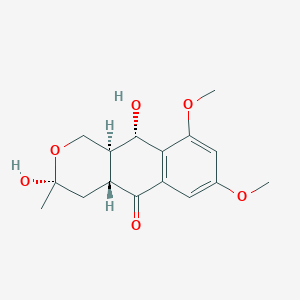

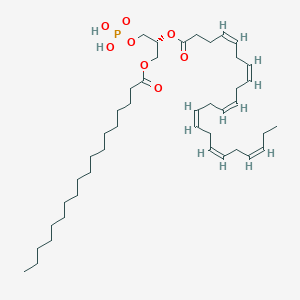

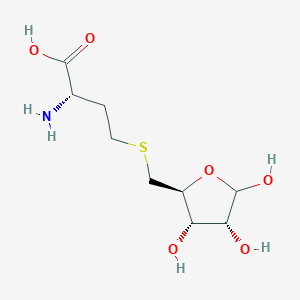
![2-[2-[[2-[(18S,25S,32S,35S)-18-(2-amino-2-oxoethyl)-25-[(R)-hydroxy(phenyl)methyl]-32-[(4-hydroxyphenyl)methyl]-21-methyl-35-[(1R)-1-(oxiran-2-yl)ethyl]-16,23,30,33-tetraoxo-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid](/img/structure/B1264433.png)
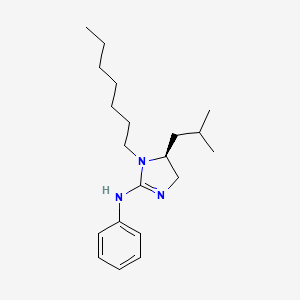
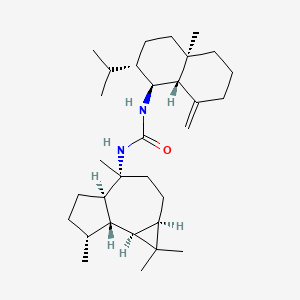
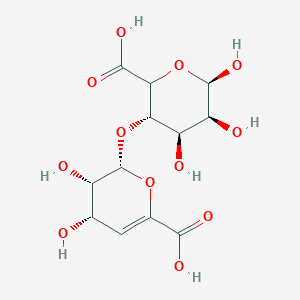
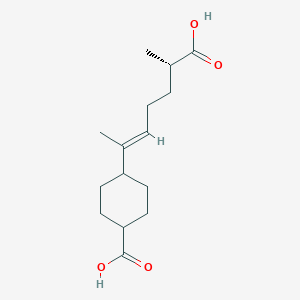
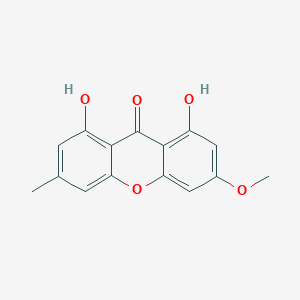
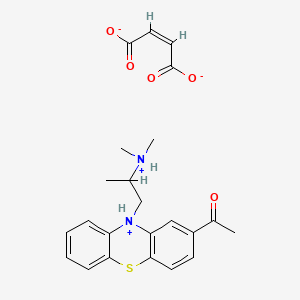
![(2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide](/img/structure/B1264443.png)
